1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone is an organic compound of considerable interest due to its multifaceted applications across various fields, including medicinal chemistry, biological research, and industry. As a unique chemical entity, it exhibits a distinctive combination of structural features that contribute to its diverse chemical reactivity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone typically involves several key steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be constructed using cyclization reactions of amines with appropriate alkyl halides or through intramolecular cyclization methods.
Introduction of the Chloropyridinyl Group: : This step often involves the nucleophilic substitution reaction of a pyridine derivative with a chlorinating agent.
Attachment of the Diphenylethanone Moiety: : The final step involves the coupling of the pyrrolidinyl-substituted intermediate with diphenylethanone, usually via a Friedel-Crafts acylation reaction, facilitated by a suitable catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up by optimizing reaction conditions to improve yield and efficiency. This includes the use of continuous flow reactors to control reaction parameters precisely, reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically mediated by reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions, employing agents like lithium aluminum hydride or sodium borohydride, can alter the functional groups present in the compound.
Substitution: : The presence of reactive sites on the pyridine and phenyl rings allows for various substitution reactions, including nucleophilic and electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Aluminum chloride for Friedel-Crafts acylation.
Major Products
Oxidation and reduction of this compound can lead to products with modified functional groups, which can significantly change its chemical and biological properties.
Scientific Research Applications
Chemistry
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone is studied for its reactivity and potential to serve as a building block for more complex molecules.
Biology
The compound is used to investigate biological pathways and interactions, particularly those involving pyridine and pyrrolidine moieties.
Medicine
Due to its structural features, the compound is explored for potential therapeutic applications, including its role as an inhibitor or modulator of biological targets such as enzymes and receptors.
Industry
In the industrial realm, this compound is of interest for the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The precise mechanism of action for this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation. The molecular targets often include proteins involved in signaling pathways, metabolic processes, or structural integrity.
Comparison with Similar Compounds
Similar Compounds
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone: : Similar structure but with a piperidine ring instead of pyrrolidine.
1-(4-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone: : Positional isomer with different attachment points for the chloropyridinyl group.
Uniqueness
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone stands out due to its specific structural configuration, which imparts unique chemical and biological properties. The combination of the pyrrolidine ring and the chloropyridinyl group provides a distinct reactivity profile and interaction potential with biological targets.
The intricate synthesis and diverse applications of this compound make it a compound of significant interest in both research and industry. Its unique structure and properties continue to inspire further exploration and development in various scientific fields.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2/c24-20-15-25-13-11-21(20)28-19-12-14-26(16-19)23(27)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19,22H,12,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTHBHMGCCEAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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